PEPTIDE AMIDASE
Description
Properties
CAS No. |
138674-18-7 |
|---|---|
Molecular Formula |
C9H11N5 |
Origin of Product |
United States |
Classification and Evolutionary Relationships of Peptide Amidase
Membership in the Amidase Signature (AS) Enzyme Family
Peptide amidase is a well-established member of the Amidase Signature (AS) enzyme family, also known as the AS superfamily. ebi.ac.ukmdpi.com This large group of hydrolytic enzymes is found in a wide range of organisms, from prokaryotes to eukaryotes, and is defined by the presence of a conserved stretch of approximately 130 amino acids referred to as the AS sequence. ebi.ac.ukcreative-enzymes.com
While the AS family has diverged significantly in terms of substrate specificity and physiological function, its members share core structural and mechanistic features. mdpi.com Enzymes in this family, including this compound, typically maintain a core α/β/α structural fold. ebi.ac.ukcreative-enzymes.com A key distinguishing feature of AS enzymes is their catalytic apparatus. Unlike classical serine hydrolases, they possess a unique Ser-Ser-Lys catalytic triad (B1167595) that is essential for the hydrolysis of amide bonds. ebi.ac.ukebi.ac.uk The C-terminal region of the AS sequence is highly conserved and rich in serine and glycine (B1666218) residues, but notably lacks aspartic acid and histidine residues. ebi.ac.ukcreative-enzymes.com
The AS family is diverse, encompassing enzymes with varied substrate preferences. This diversity highlights the evolutionary adaptation of a common structural scaffold for a range of biological functions.
| Enzyme | Function | Reference |
| This compound (Pam) | Catalyzes the hydrolysis of C-terminal amide bonds of peptides. | ebi.ac.ukebi.ac.uk |
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolyzes fatty acid amide substrates, such as anandamide (B1667382) and oleamide. | ebi.ac.ukmdpi.com |
| Malonamidase E2 | Catalyzes the hydrolysis of malonamate (B1258346) to malonate and ammonia (B1221849). | ebi.ac.ukmdpi.com |
| Glu-tRNA(Gln) Amidotransferase (Subunit A) | Catalyzes the formation of Gln-tRNA(Gln) via transamidation. | ebi.ac.ukmdpi.com |
Phylogenetic Analysis and Divergence within Amidase Clans
Phylogenetic analysis of the AS enzyme family reveals a deep evolutionary history. The presence of AS-containing genes across bacteria, fungi, and higher eukaryotes suggests that this enzyme family existed prior to the divergence of these major life domains. mdpi.com Phylogenetic trees constructed from sequence alignments show that enzymes cluster based on both function and organismal origin. For instance, fungal fatty acid amide hydrolases form a distinct monophyletic group, separate from those in other taxa. mdpi.com
The classification of peptidases, including amidases, often involves a hierarchical system of families and clans. A "family" is typically defined by clear sequence similarity, while a "clan" groups together families that share evidence of a common evolutionary origin, often confirmed by similarities in their three-dimensional structures and catalytic mechanisms. nih.govresearchgate.net
Within this framework, peptidoglycan amidases, which share functional similarities with peptide amidases in cleaving amide bonds, have been classified into distinct families based on sequence homology and into "fold groups" based on structural criteria. oup.com The catalytic domains of N-acetylmuramyl-L-alanine amidases, for example, are categorized into groups such as Amidase_2, Amidase_3, and Amidase_5. nih.gov This divergence is illustrated by phylogenetic studies of amidases from Deinococcus indicus, which show close evolutionary relationships to enzymes from functionally distinct organisms like Peptoclostridium difficile and Paenibacillus polymyxa, indicating significant divergence and specialization within amidase lineages. nih.gov
Structural Basis of Evolutionary Adaptation in this compound Families
The evolutionary adaptation of peptide amidases and related enzymes is fundamentally linked to their molecular structure. All members of the AS family are built upon a conserved core α/β/α structure, which provides a stable scaffold for the catalytic machinery. ebi.ac.uk The signature Ser-Ser-Lys catalytic triad is a conserved feature responsible for the fundamental chemistry of amide bond hydrolysis. ebi.ac.ukebi.ac.uk
Despite this conserved core, the AS family exhibits remarkable functional diversity, which arises from structural variations, particularly in the regions that determine substrate binding and specificity. ebi.ac.ukmdpi.com Comparative structural analyses of different AS family members—such as this compound, FAAH, and Malonamidase E2—reveal subtle but critical differences in the architecture of their active sites. These local structural variations account for their distinct substrate preferences. mdpi.com
The evolutionary pliability of the amidase fold is a key theme. Research has shown that enzymes sharing the same structural fold can evolve to cleave different chemical bonds, while conversely, enzymes with entirely different folds can converge to cleave the same type of bond. oup.com This demonstrates that evolutionary pressure can drive adaptation through multiple structural pathways. For example, in some peptidoglycan amidases, the catalytic domain is found in association with other functional domains that also target peptidoglycan, suggesting an evolutionary adaptation for cooperative and efficient substrate processing. nih.gov This modular evolution, combined with minor mutations in substrate-binding pockets, allows for the fine-tuning of activity and the emergence of novel functions from a common ancestral protein scaffold.
Molecular Biology and Genetic Characterization of Peptide Amidase
Gene Identification and Cloning Strategies
The genetic basis of peptide amidase production has been a key area of research to enable its large-scale production and subsequent characterization and application.
The gene encoding this compound, designated as pam, has been successfully isolated and characterized from various microorganisms. In a notable study, the pam gene from the bacterium Stenotrophomonas maltophilia was isolated using Southern hybridization. nih.gov This technique utilized a DNA probe that was designed based on the previously determined N-terminal amino acid sequence of the protein. nih.gov
Similarly, the gene for an enantioselective amidase from Rhodococcus erythropolis MP50 was cloned. nih.gov This strain is known to use a nitrile hydratase/amidase system to utilize aromatic nitriles as nitrogen sources. nih.gov In another instance, a novel amidase gene, named ana, was identified and cloned from an Achromobacter xylosoxidans gene library by screening for activity against cephalosporin (B10832234) analogous amides. oup.com Furthermore, a gene for N-carbamyl-D-amino acid amidohydrolase from Pseudomonas sp. strain KNK003A was cloned into Escherichia coli after the N-terminal region of the enzyme was sequenced. tandfonline.com
Sequence analysis of the cloned pam gene from S. maltophilia revealed that the processed protein is composed of 503 amino acids, with a calculated molecular mass of 53.5 kDa. nih.gov The gene for the enantioselective amidase from R. erythropolis was found to encode a protein of 525 amino acids with a molecular mass of 55.5 kDa. nih.gov The ana gene from A. xylosoxidans encodes a polypeptide of 509 amino acids. oup.com The gene for N-carbamyl-D-amino acid amidohydrolase from Pseudomonas sp. KNK003A encoded a peptide of 312 amino acids with a molecular weight of 35,000. tandfonline.com
To overcome the low yields of this compound from its native sources, various heterologous expression systems have been developed. Escherichia coli is the most commonly used host for this purpose. kuleuven.be The pam gene from S. maltophilia was expressed in E. coli on a 12-liter scale, resulting in a specific activity of 60 U/mg in the crude extract, a significant increase from the 0.24 U/mg observed in S. maltophilia. nih.gov In this system, the recombinant this compound constituted about 31% of the total soluble cell protein, and from 75 grams of wet cells, 2.1 grams of over 95% pure enzyme were obtained. nih.gov
The gene for an enantioselective amidase from Rhodococcus erythropolis MP50 was also heterologously expressed in E. coli. nih.govnih.gov The amidase gene was amplified and ligated into an L-rhamnose-inducible expression vector. nih.gov The recombinant E. coli was able to grow using organic amides as nitrogen sources, although the transport of these amides into the cells was identified as a potential rate-limiting step for hydrolysis. nih.govnih.gov
Bacillus subtilis has also been explored as a host for the secretory expression of recombinant amidase. researchgate.net A highly active secretory expression system was constructed by engineering the promoter and signal peptide, leading to enhanced production of a recombinant amidase from Bacillus megaterium. researchgate.net This system utilized a dual-promoter and a specific signal peptide to achieve high extracellular enzyme activity. researchgate.net
The following table summarizes key aspects of different heterologous expression systems for this compound:
| Host Organism | Source of pam Gene | Expression System Details | Achieved Yield/Activity | Reference |
| Escherichia coli | Stenotrophomonas maltophilia | 12-L scale expression | 60 U/mg specific activity in crude extract | nih.gov |
| Escherichia coli | Rhodococcus erythropolis MP50 | L-rhamnose-inducible expression vector | 0.69 U/mg with phenylacetamide as substrate | nih.gov |
| Bacillus subtilis | Bacillus megaterium | Dual-promoter (PamyE-cdd) and signal peptide (Pac) | 430 U/mL extracellular activity in scale-up fermentation | researchgate.net |
| Escherichia coli | Achromobacter xylosoxidans | pET28b(+) vector with T7 lac promoter | Optimized with 0.8 mM IPTG at 26°C | oup.com |
Protein Sequence Analysis and Homology Modeling
Analysis of the amino acid sequence of this compound provides crucial insights into its structure, function, and evolutionary relationships.
The analysis of the pam gene from S. maltophilia identified an N-terminal signal peptide. nih.gov Signal peptides are short sequences that direct the newly synthesized protein to a specific location within or outside the cell. wikipedia.org The presence of this signal peptide indicates that this compound is a periplasmic protein. nih.gov The periplasm is the space between the inner and outer membranes in Gram-negative bacteria, and it provides an oxidative environment that can be conducive to correct protein folding. nih.gov During translocation into the periplasm, the signal peptide is typically removed, leading to the mature, active protein. nih.govasm.org The signal peptide itself is characterized by three regions: a positively charged N-terminus, a central hydrophobic core, and a C-terminal region containing the cleavage site for signal peptidase. asm.org
This compound belongs to the amidase signature (AS) family of enzymes. researchgate.netnih.gov This family is characterized by a highly conserved stretch of approximately 130 amino acids known as the AS sequence. researchgate.netwikipedia.org Enzymes in the AS family are found in a wide range of organisms, from bacteria to humans, and they catalyze the hydrolysis of amide bonds. wikipedia.orgebi.ac.uk
The AS sequence forms a core α/β/α structure within the enzyme. wikipedia.org A key feature of the AS family is a highly conserved C-terminal region rich in serine and glycine (B1666218) residues, but lacking aspartic acid and histidine residues, which distinguishes them from classical serine hydrolases. wikipedia.orgebi.ac.uk
A crucial element within the AS family is a unique, highly conserved Ser-Ser-Lys catalytic triad (B1167595) that is essential for amide hydrolysis. researchgate.netwikipedia.org For the this compound from S. maltophilia, the catalytic residues have been identified as Ser226, Ser202, and Lys123. researchgate.net While Ser226 acts as the primary nucleophile, Ser202 is thought to function as an acid/base catalyst, and Lys123 likely acts as an acid catalyst. researchgate.net
The table below highlights the key conserved features of the this compound protein sequence:
| Feature | Description | Significance | Reference |
| N-terminal Signal Peptide | A short amino acid sequence at the beginning of the protein. | Directs the protein to the periplasm in Gram-negative bacteria. | nih.govasm.org |
| Amidase Signature (AS) Sequence | A conserved region of about 130 amino acids. | Defines the AS family of enzymes and forms the core structure. | researchgate.netwikipedia.org |
| Ser-Ser-Lys Catalytic Triad | A set of three specific amino acid residues (Ser226, Ser202, Lys123 in S. maltophilia Pam). | Forms the active site responsible for the catalytic hydrolysis of the amide bond. | researchgate.netwikipedia.org |
| Gly/Ser-rich motif | A region with a high content of glycine and serine residues. | A characteristic feature of the AS family. | researchgate.net |
Protein Engineering and Directed Evolution of this compound
The inherent properties of naturally occurring peptide amidases, such as mediocre stability, can limit their practical application. acs.org To overcome these limitations, protein engineering and directed evolution techniques have been employed to enhance the enzyme's characteristics.
Computational protein engineering, supported by energy calculations and molecular dynamics simulations, has been successfully used to identify stabilizing mutations in the this compound from S. maltophilia. acs.org By combining twelve of these mutations, a highly thermostable variant was created with an increase in melting temperature (ΔTm) of 23°C. acs.org This engineered enzyme also showed improved compatibility with organic solvents. acs.org
Further mutagenesis, guided by the crystal structure of the enzyme, has led to biocatalysts that can accommodate larger functional groups, thereby expanding the enzyme's substrate scope. acs.org This engineered this compound has been shown to catalyze the C-terminal modification of peptides with various nucleophiles like ammonia (B1221849), methylamine (B109427), and hydroxylamine (B1172632) in organic solvents. acs.org
Directed evolution, which involves iterative rounds of random mutagenesis and screening or selection, is another powerful strategy for improving enzyme function. researchgate.netnih.gov This approach has been used to enhance the catalytic efficiency of various enzymes. nih.gov By creating a glycine-rich motif in a this compound, researchers have developed an enzyme capable of versatile C-terminal functionalization of proteins in aqueous solutions with high yields. researchgate.netaminer.org These protein engineering efforts have produced robust this compound variants that serve as a platform for further engineering to improve catalytic performance and broaden nucleophile specificity. acs.org
Structure-Guided Mutagenesis for Catalytic Enhancement
Structure-guided mutagenesis is a powerful technique in protein engineering that utilizes the three-dimensional structure of an enzyme to identify key amino acid residues for modification. By understanding the spatial arrangement of the active site and substrate-binding tunnel, scientists can make precise mutations to improve an enzyme's catalytic properties. In the case of this compound (PAM), this approach has been instrumental in expanding its utility as a biocatalyst.
The this compound from Stenotrophomonas maltophilia possesses a catalytic center composed of a Ser-Ser-Lys triad (specifically Ser226, Ser202, and Lys123) which is buried within the enzyme's structure. acs.orgrcsb.org This architecture ensures high regioselectivity, as it only permits the C-terminal amide of a peptide to access the catalytic residues, thus preventing the hydrolysis of internal peptide bonds or side-chain amides. acs.orgresearchgate.net
While this specificity is advantageous, the enzyme's catalytic efficiency can be a limiting factor, particularly with substrates bearing bulky functional groups. Research has focused on modifying residues within or near the active site to better accommodate a wider range of substrates. Through structure-guided mutagenesis, the substrate scope of PAM was successfully expanded, enabling it to catalyze the introduction of larger functional groups onto peptides. acs.org This involves identifying residues that may cause steric hindrance and replacing them with smaller or differently charged amino acids to create more space or favorable interactions within the active site pocket.
Site-directed mutagenesis studies on other amidases, such as the one from Rhodococcus rhodochrous J1, have been crucial in identifying the essential catalytic residues. pnas.orgnih.gov For instance, mutations of Asp191 and Ser195 in the Rhodococcus amidase led to a complete loss of activity, confirming their critical role in the catalytic mechanism. nih.gov While these studies focused on identifying active site residues rather than enhancement, they underscore the principle that targeted mutations, guided by structural and sequence conservation data, can profoundly alter enzyme function. By applying similar principles, researchers can rationally design this compound variants with enhanced catalytic performance for specific applications.
Engineering for Enhanced Thermostability and Solvent Compatibility
A significant hurdle in the industrial application of enzymes is their often-limited stability under harsh process conditions, such as elevated temperatures and the presence of organic solvents. The this compound from S. maltophilia, in its wild-type form, shows mediocre stability, which hampers its use in synthetic reactions that are more efficient in non-aqueous environments. acs.org To overcome this, computational protein engineering has been employed to create highly robust variants.
Computational tools and methods like FRESCO (Framework for Rapid Enzyme Stabilization by Computational Libraries), FoldX, and Rosetta have been successfully used to predict mutations that enhance protein stability. acs.orgresearchgate.netnih.gov These methods analyze the protein's structure to identify regions that could be stabilized, for example, by introducing new hydrogen bonds, improving hydrophobic interactions, or replacing flexible residues with more rigid ones like proline. acs.orgnih.gov
In a notable study, a combination of computational design and energy calculations was used to identify twelve beneficial mutations in the S. maltophilia this compound. acs.org These mutations were combined to create a variant, PAM12A, which exhibited a dramatic increase in thermostability, with its melting temperature (Tm) raised by 23 °C compared to the wild-type enzyme. acs.org This engineered variant also demonstrated significantly improved compatibility with various organic cosolvents, allowing for efficient peptide modification reactions in nearly anhydrous organic solvents. acs.org The ability to function in organic solvents is critical for thermodynamically controlled synthesis reactions, such as the amidation of peptide free acids, where high water activity would favor the reverse reaction (hydrolysis). acs.org
The table below details some of the specific mutations introduced into the this compound and the structural basis for their stabilizing effects.
| Original Residue | Mutation | Structural Rationale for Enhancement | Reference |
| D284 | D284A | The mutation removes repulsive electrostatic interactions with a neighboring aspartate residue. | acs.org |
| L318 | L318V | The introduced valine improves hydrophobic packing by making new interactions with A452 and L316. | acs.org |
| Q352 | Q352L | The original glutamine side chain had poor interactions; the leucine (B10760876) substitution improves hydrophobic interactions. | acs.org |
| E65, Q238, F320 | E65T, Q238R, F320Y | These mutations introduce new hydrogen bonds, creating a more constrained and stable loop structure. | nih.gov |
| V33, E120, R188, T246 | V33P, E120P, R188P, T246P | The introduction of proline residues into loop regions reduces the conformational flexibility of the unfolded state, thus stabilizing the native structure. | nih.gov |
The resulting stabilized enzyme, PAM12A, proved to be a versatile catalyst for a range of C-terminal peptide modifications, including amidation and the attachment of various nucleophiles like methylamine and hydroxylamine, under diverse reaction conditions. acs.org This work highlights how computational and rational protein design can transform a native enzyme into a robust biocatalyst suitable for demanding industrial applications. acs.org
Enzymatic Mechanisms and Catalytic Activity of Peptide Amidase
Catalytic Triad (B1167595) and Active Site Composition
The active site of peptide amidase features a novel catalytic triad that distinguishes it from many other serine hydrolases. This triad, in conjunction with other conserved residues, creates a specific environment optimized for the recognition and cleavage of peptide amides.
The Ser-Ser-Lys Catalytic Triad in this compound
Unlike the classical Ser-His-Asp triad found in enzymes like chymotrypsin, this compound utilizes a Ser-Ser-Lys catalytic triad. wikipedia.orgwikipedia.org In the this compound from Stenotrophomonas maltophilia, these residues are identified as Ser226, Ser202, and Lys123. nih.govacs.org Within this arrangement, Ser226 functions as the primary nucleophile, initiating the attack on the substrate. ebi.ac.uknih.gov Ser202 acts as a bridge, forming hydrogen bonds with both Ser226 and Lys123. nih.govacs.org The lysine (B10760008) residue, Lys123, plays a dual role; it polarizes and activates the Ser202, which in turn enhances the nucleophilicity of Ser226. wikipedia.orgresearchgate.net The middle serine (Ser202) is held in an unusual cis conformation, which is critical for maintaining the precise geometry required for catalysis. wikipedia.org This unique triad is a conserved feature among enzymes of the amidase signature (AS) family. wikipedia.orgresearchgate.net
Molecular dynamics simulations and structural studies have confirmed the hydrogen-bonding network among these three residues is essential for catalytic activity. nih.govacs.org The backbone amide nitrogens of other residues, such as Asp224 and Thr223, form an "oxyanion hole" that stabilizes the negatively charged tetrahedral intermediate formed during the reaction. nih.govmarquette.edu
Comparative Analysis with Other Serine Hydrolase Catalytic Systems
The Ser-Ser-Lys triad of this compound represents a significant variation from other known catalytic systems in serine hydrolases. The most common is the Ser-His-Asp triad, where a histidine residue, activated by an aspartate, serves as the general base to deprotonate the nucleophilic serine. wikipedia.orgembopress.org
Other variations in catalytic triads exist, such as the Ser-Lys dyad found in some proteases and the Cys-His-Asp triad in cysteine proteases, highlighting the evolutionary diversity of catalytic mechanisms. wikipedia.orgembopress.org The Ser-Ser-Lys triad is a prime example of convergent evolution, where a distinct molecular solution has arisen to perform a similar chemical function. wikipedia.org
Detailed Catalytic Reaction Pathway
The hydrolysis of a peptide amide by this compound proceeds through a multi-step mechanism involving the formation and breakdown of covalent intermediates. ebi.ac.ukresearchgate.netrsc.org This process can be broken down into three main stages: the initial nucleophilic attack, the formation of an acyl-enzyme complex with the release of the first product, and the hydrolysis of this complex to release the final product and regenerate the enzyme.
Nucleophilic Attack and Formation of Tetrahedral Intermediates
The catalytic cycle begins with the binding of the peptide amide substrate in the active site. The Ser-Ser-Lys triad then initiates the reaction. Depending on the pH, the mechanism can vary slightly. At higher pH, the Lys123-NH2-Ser202 dyad acts as a general base to directly assist in the deprotonation of the nucleophilic Ser226. nih.govacs.org At lower pH, the Lys123-NH3+-Ser202 dyad provides structural support, and a water molecule may assist in the deprotonation of Ser226. nih.govacs.org
The activated Ser226 performs a nucleophilic attack on the carbonyl carbon of the C-terminal amide bond of the substrate. ebi.ac.ukresearchgate.netresearchgate.net This leads to the formation of a high-energy, unstable tetrahedral intermediate. nih.govresearchgate.netnih.gov The negative charge that develops on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds from the main-chain amide groups of residues forming the oxyanion hole, such as Asp224 and Thr223 in S. maltophilia Pam. nih.govmarquette.edu
Acyl-Enzyme Complex Formation and Ammonia (B1221849) Release
Following the formation of the first tetrahedral intermediate, the complex collapses. The C-N bond of the amide is cleaved, and the leaving amino group (-NH2) is protonated. ebi.ac.uknih.gov Both Ser202 and Lys123 have been suggested as potential proton donors to the leaving group, facilitating its departure as ammonia (NH3), a stable molecule. ebi.ac.uknih.gov
This step results in the formation of a covalent acyl-enzyme intermediate, where the remaining peptide is ester-linked to the Ser226 residue. ebi.ac.ukresearchgate.netgoogle.com The release of the first product, ammonia, drives the reaction forward. nih.gov This part of the reaction is often referred to as the acylation phase.
Hydrolysis of the Acyl-Enzyme Intermediate and Carboxylic Acid Product Release
The final stage of the catalytic cycle is deacylation. A water molecule enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. ebi.ac.ukresearchgate.netresearchgate.net This water molecule is activated, likely by being deprotonated by one of the residues of the catalytic triad, which now acts as a general base. ebi.ac.uk
Computational Elucidation of Rate-Limiting Steps and Activation Energies
Theoretical and computational studies have provided significant insights into the catalytic mechanism of peptide amidases, particularly those featuring the Ser-(cis)Ser-Lys catalytic triad. researchgate.netrsc.org Contrary to initial suggestions that this triad would follow a mechanism distinct from the classical Ser-His-Asp triad, computational results indicate that the mechanisms are broadly similar. rsc.org The different alignment of the Ser-(cis)Ser-Lys triad may, however, offer better stabilization of reaction intermediates, potentially making these enzymes more catalytically efficient. rsc.org
The catalytic mechanism, as determined by density functional theory (DFT) calculations, involves five sequential steps:
Nucleophilic attack of a serine residue on the carbonyl group of the peptide amide substrate, leading to the formation of a tetrahedral intermediate. researchgate.netrsc.org
Formation of an acyl-enzyme complex. researchgate.netrsc.org
Release of the ammonia product. researchgate.netrsc.org
Nucleophilic attack by a water molecule, which forms a second tetrahedral intermediate. researchgate.netrsc.org
Release of the final carboxylic acid product. researchgate.netrsc.org
Substrate Specificity and Stereoselectivity
This compound exhibits remarkable and strict regioselectivity, catalyzing the hydrolysis of the amide bond located exclusively at the C-terminus of a peptide. acs.orgnih.govebi.ac.uk The enzyme's catalytic center is situated within a buried active site, which governs specificity by binding the peptide substrate in such a way that only the C-terminal amide is positioned to interact with the catalytic residues. acs.org This structural feature ensures that the enzymatic activity is precisely directed to the terminal amide, a characteristic that makes this compound highly valuable for specific biotechnological applications, such as C-terminal peptide modification. acs.orgresearchgate.net This absolute regioselectivity is a key feature that distinguishes it from many other proteases which may cause undesired cleavage at internal sites. acs.org
A direct consequence of its high regioselectivity is the enzyme's inability to hydrolyze other amide bonds within a peptide substrate. This compound does not cleave the internal peptide bonds that form the backbone of the peptide chain. researchgate.netresearchgate.net Furthermore, it discriminates against amide functionalities present in the side chains of amino acid residues. researchgate.net Specifically, the side-chain amides of asparagine (Asn) and glutamine (Gln) are not hydrolyzed by this compound. acs.orgresearchgate.net This precise discrimination is critical for its application in peptide engineering, as it allows for modification of the C-terminus without altering the primary sequence or the integrity of side chains. acs.orguva.nl
This compound demonstrates distinct stereoselectivity, preferentially acting on substrates that contain an L-amino acid at the C-terminal position. researchgate.net This stereospecificity is a common trait among amidases used in biocatalysis for the resolution of racemates. nih.govnih.gov For instance, L-specific amidases from various microbial sources, such as Ochrobactrum anthropi and Pseudomonas putida, exclusively hydrolyze the L-enantiomer from a racemic mixture of amino acid amides, yielding L-amino acids with very high enantiomeric excess. researchgate.netnih.govnih.gov While most peptide amidases are L-specific, other amidases have been identified that show the opposite stereopreference, such as a D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis, which acts exclusively on D-amino acid amides. nih.gov This highlights the high degree of stereochemical control inherent in these enzymes.
Despite its strict regioselectivity and stereoselectivity, this compound often displays a broad substrate range with respect to the amino acid sequence of the peptide. acs.orgnih.gov For the this compound from Stenotrophomonas maltophilia, the C-terminal residue of the substrate interacts with the enzyme primarily through van der Waals forces, which contributes to its wide substrate acceptance. acs.org The chain length of the peptide and the specific amino acid composition, including the nature of the C-terminal amino acid side chain, are often of minor importance for catalysis to occur. researchgate.net Similarly, an L-amidase from Ochrobactrum anthropi was shown to have an extremely broad substrate specificity, acting on α-hydrogen- and even bulky α,α-disubstituted α-amino acid amides. nih.govnih.gov However, the chemical nature of the amino acid side chains can influence reaction rates. For example, studies on dipeptide hydrolysis catalyzed by other compounds show that bulky, charged, or reactive side chains can significantly affect the rate of peptide bond cleavage. rsc.org
Table 1: Summary of this compound Specificity
| Specificity Type | Activity | Inactive Towards | References |
|---|---|---|---|
| Regioselectivity | Hydrolyzes C-terminal amide bond | Internal peptide bonds; Side-chain amides (Asn, Gln) | acs.org, researchgate.net, researchgate.net, ebi.ac.uk |
| Stereoselectivity | Hydrolyzes C-terminal L-enantiomers | C-terminal D-enantiomers (for most peptide amidases) | researchgate.net, nih.gov, nih.gov |
| Substrate Scope | Acts on a broad range of peptide sequences | Unprotected single amino acid amides | acs.org, researchgate.net, nih.gov |
Kinetic Characterization of this compound Activity
The kinetic properties of this compound have been characterized to understand its efficiency and behavior under different conditions. The this compound from Stenotrophomonas maltophilia exhibits a pH optimum of around 6.0 and a temperature optimum between 39-45°C. researchgate.net Kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) are crucial for evaluating substrate affinity and turnover rate.
Kinetic analyses of amidases from the same family reveal how substrate structure affects these parameters. For example, studies on two amidases from Brevibacterium epidermidis, BeAmi2 and BeAmi4, showed a preference for nicotinamide (B372718) over other derivatives. nih.gov Chlorine substitutions on the pyridine (B92270) ring of the substrate had a negative impact on activity. nih.gov Similarly, engineering an amidase from Pantoea sp. (Pa-Ami) for the hydrolysis of 2-chloronicotinamide (B82574) demonstrated how mutations can alter kinetic efficiency. A G175A mutant showed a 2.1-fold increase in catalytic efficiency (kcat/Km) for 4-chloronicotinamide (B1582929) and a 3.1-fold increase for 5-chloronicotinamide, primarily by lowering the Km value, which indicates improved substrate binding. asm.org
Table 2: Kinetic Parameters of Pantoea sp. Amidase (Pa-Ami) and G175A Mutant for Various Substrates
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
|---|---|---|---|---|---|
| 4-Chloronicotinamide | Wild-Type | 43.1 | 75.8 | 1.8 | asm.org |
| G175A Mutant | 22.0 | 83.2 | 3.8 | asm.org | |
| 5-Chloronicotinamide | Wild-Type | 11.8 | 98.4 | 8.3 | asm.org |
| G175A Mutant | 6.2 | 161.2 | 26.0 | asm.org | |
| 6-Chloronicotinamide | Wild-Type | 9.9 | 102.3 | 10.3 | asm.org |
| G175A Mutant | 53.9 | 125.1 | 2.3 | asm.org |
Structural Biology of Peptide Amidase
Three-Dimensional Structure Determination
Determining the three-dimensional structure of peptide amidase has been crucial in elucidating its function.
X-ray Crystallography of this compound and its Complexes
X-ray crystallography has been a primary method for determining the atomic structure of this compound. The crystal structure of the native this compound from Stenotrophomonas maltophilia has been determined at a resolution of 1.4 Å. researchgate.netrcsb.orgnih.gov Additionally, the structure in complex with the competitive inhibitor chymostatin (B1668925) has been solved at a resolution of 1.8 Å. nih.govresearchgate.netrcsb.orgnih.gov These structures have provided detailed insights into the enzyme's architecture and active site.
Crystals of the recombinant this compound from Stenotrophomonas maltophilia were obtained by sitting-drop vapour diffusion. iucr.orgnih.govresearchgate.net These crystals belonged to the monoclinic space group P21, with specific unit-cell parameters. iucr.orgnih.gov Diffraction data from these crystals reached high resolutions, facilitating detailed structural analysis. iucr.orgnih.gov
Studies on other amidases, such as the N-terminal amidase domain of LytA from Streptococcus pneumoniae, have also utilized X-ray crystallography, achieving resolutions as high as 1.05 Å, which allowed for precise positioning of residues within the structure. nih.gov
Protein Folding and Overall Tertiary Structure
This compound from Stenotrophomonas maltophilia folds as a very compact single-domain protein. researchgate.netrcsb.orgnih.gov The amidase signature (AS) sequence forms a core domain that is surrounded by alpha-helices. researchgate.netrcsb.orgnih.gov This AS domain contains the catalytic residues. researchgate.netrcsb.orgnih.gov Topologically, this domain shows homology to the phosphoinositol phosphatase domain. researchgate.netrcsb.orgnih.gov
Other amidases can exhibit different folding patterns. For instance, Peptide-N4-(N-acetyl-beta-D-glucosaminyl)asparagine amidase F (PNGase F) folds into two domains, both comprising eight-stranded antiparallel beta-sandwich motifs. pdbj.org These domains lie side by side with extensive hydrogen-bonding contacts at their interface, where potential active sites are located. pdbj.org Some amidases, like the lytic amidase LytA, can have multiple domains, with the amidase domain adopting an N-acetylmuramoyl-L-alanine amidase-like fold consisting of a central beta-sheet and flanking alpha-helices. nih.gov
Protein folding studies, including those on penicillin amidase, highlight the importance of pro-sequences for correct folding and the influence of factors like calcium ions on the process. nih.gov
Functional Domains and Active Site Architecture
The function of this compound is dictated by its specific domains and the architecture of its active site.
Amidase Signature (AS) Domain and Catalytic Residue Localization
A defining feature of peptide amidases is the presence of the amidase signature (AS) domain, a conserved stretch of approximately 130 amino acids. mdpi.comebi.ac.ukwikipedia.org This domain is rich in serine and glycine (B1666218) residues and contains a highly conserved Ser-Ser-Lys catalytic triad (B1167595), which is crucial for amide hydrolysis. nih.govmdpi.comebi.ac.ukresearchgate.netwikipedia.orgasm.org Unlike classical serine hydrolases, AS enzymes are devoid of aspartic acid and histidine in this signature sequence. ebi.ac.ukwikipedia.org
The catalytic residues within the AS domain are localized to perform the hydrolysis of the amide bond. In this compound from Stenotrophomonas maltophilia, the catalytic triad consists of Ser226, Ser202, and Lys123. nih.govresearchgate.netrcsb.orgnih.govacs.org Ser226 acts as the primary nucleophile, attacking the substrate's amide carbonyl. nih.govresearchgate.netrcsb.orgnih.gov Ser202 is believed to bridge Ser226 and Lys123 and may serve as an acid/base catalyst. nih.govresearchgate.netrcsb.orgnih.gov Lys123 is thought to act as an acid catalyst, with direct contact to Ser202 but not directly to Ser226 or the substrate molecule. nih.govresearchgate.netrcsb.orgnih.gov This arrangement and the proposed roles of the residues differ from some initially proposed mechanisms for AS enzymes. researchgate.netrcsb.orgnih.gov
Studies on other AS enzymes, such as Candida Albicans Fatty Acid Amide Hydrolase (CaFAAH), also identify a Ser-Ser-Lys catalytic triad (Ser257, Ser233, and Lys158 in CaFAAH), where Ser257 is the nucleophile and Lys158 acts as a general acid/base. mdpi.com Ser217 in CaFAAH serves as a proton shuttle. mdpi.com
Substrate Binding Pocket and Specificity Determinants
The substrate binding pocket of this compound is designed to accommodate the peptide substrate and position the C-terminal amide bond for hydrolysis while preventing cleavage of internal or side-chain amide bonds. researchgate.netrcsb.orgnih.govacs.org The catalytic center of this compound from Stenotrophomonas maltophilia is buried within the structure. acs.org Specificity is governed by the binding of the peptide substrate in a way that only the C-terminal amide interacts with the catalytic triad. acs.org This results in absolute C-terminal regioselectivity. acs.org
Research on computationally engineered this compound variants has explored modifications to the binding pocket to expand substrate scope and accommodate bulkier functional groups. acs.org For example, the M171G mutation was designed to enlarge the binding pocket for nucleophiles. acs.org
The substrate binding sites of other amidases can vary. Some amidases, like the N-terminal amidase domain of LytA, possess a prominent Y-shaped binding crevice with the active site at the branch point, requiring large muropeptide substrates for catalysis. nih.gov The substrate binding site can also extend towards a closed tunnel, limiting substrate selection, as seen in Rv3717 amidase. researchgate.net Conversely, some homologous phage amidases have more solvent-exposed substrate binding sites. researchgate.net Residues lining the binding pocket, including those involved in hydrogen bonding and hydrophobic interactions, play a critical role in substrate recognition and specificity. pnas.orgnih.gov
Computational Approaches in this compound Structural Studies
Computational methods have become valuable tools in studying the structural and mechanistic aspects of this compound. Molecular dynamics (MD) simulations have been employed to explore the catalytic mechanism, supporting the roles of specific catalytic residues and water molecules in the hydrolysis reaction. nih.gov These simulations can investigate the ground state, transition state, and intermediate structures. nih.gov
Computational approaches have also been used in protein engineering efforts to design this compound variants with altered properties, such as improved stability and compatibility with nonaqueous solvents. acs.org Computational library design, supported by energy calculations and molecular dynamics simulations, has helped identify stabilizing mutations. acs.org
Furthermore, computational strategies based on combining the electrostatic properties of enzymes have been applied to redesign proteins for enhanced amidase activity. nih.gov Molecular modeling is used to analyze substrate-enzyme interactions and identify critical determinants for specificity within the binding pocket. nih.gov
Compound Information
This compound is a class of enzymes (EC 3.5.1.-) and does not have a single PubChem CID. It catalyzes the hydrolysis of the C-terminal amide bond in peptide amides.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations have been employed to investigate the catalytic mechanism and enzyme-substrate interactions in this compound. Studies on Pam from Stenotrophomonas maltophilia, using its 1.8 Å X-ray crystal structure in complex with an amide analogue of chymostatin as initial coordinates, have provided insights into the enzyme's activity. nih.gov
MD simulations have supported the catalytic involvement of specific water molecules within the enzyme's active site. nih.gov These simulations indicate that the backbone amide nitrogens of residues like Asp224 and Thr223 contribute to forming an oxyanion hole. nih.gov This oxyanion hole stabilizes the oxyanion tetrahedral intermediate by forming hydrogen bonds with the terminal amide oxygen of the substrate. nih.gov
Research involving MD simulations has also explored the roles of key residues in the proposed Ser-Ser-Lys catalytic triad (Ser226, Ser202, and Lys123 in Pam). nih.govebi.ac.uk The simulations support the presence of a hydrogen bonding network among these residues. nih.gov Ser226 is suggested to act as the nucleophile, while Ser202 is thought to bridge Ser226 and Lys123. nih.gov
MD simulations of the tetrahedral intermediate state suggest that both Ser202 and Lys123 are potential candidates for protonating the leaving group (NH₂) to facilitate the formation of the acyl-enzyme intermediate. nih.gov Computational investigations, including MD simulations, have supported the existence of two possible mechanisms depending on the pH. nih.gov At higher pH, the Lys123-NH₂-Ser202 dyad may act as a general base to assist Ser226 in attacking the substrate amide carbonyl. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Catalytic Mechanism Refinement
Quantum Mechanical/Molecular Mechanical (QM/MM) methods are powerful computational tools used to investigate the chemical reactions and catalytic mechanisms in complex molecular systems like enzymes. mdpi.com These methods combine a quantum mechanical description for the chemically reactive region (e.g., the active site and substrate) with a molecular mechanical description for the rest of the system (the surrounding protein and solvent). mdpi.com
QM/MM calculations have been applied to study the catalytic mechanisms of amidases. One study utilizing a two-layer combined QM/MM ONIOM calculation investigated the active site structure and catalytic role of residues in an amidase, supporting the plausibility of an assisted Michael addition mechanism. nih.gov This research highlighted the importance of specific residues, such as a glutamate, in correctly positioning the substrate for nucleophilic attack by a catalytic cysteine. nih.gov
Studies employing QM/MM have also explored the catalytic triad mechanism in amidases. mdpi.com While specific detailed data from QM/MM studies solely focused on refining the mechanism of this compound (Pam) were not extensively detailed in the search results, QM/MM methods are generally recognized as crucial for accurately describing the electronic changes and energy barriers involved in enzymatic catalysis, including amide hydrolysis catalyzed by amidases. mdpi.comcsic.es These methods can predict activation free energies and provide insights into how the protein environment, particularly electrostatic effects, influences substrate activation and transition state stabilization. csic.esacs.org
Inhibition Studies of Peptide Amidase
Identification and Characterization of Peptide Amidase Inhibitors
The identification of this compound inhibitors often involves screening diverse chemical libraries using biochemical assays that measure enzyme activity. Once potential inhibitors are identified, their characteristics, such as potency and selectivity, are further evaluated.
Studies have focused on identifying inhibitors for specific types of amidases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme involved in the deactivation of palmitoylethanolamide (B50096) (PEA) plos.orgnih.govsemanticscholar.orgresearchgate.net. Inhibitors of NAAA have shown promise as potential anti-inflammatory and analgesic agents by increasing endogenous PEA levels plos.orgnih.govsemanticscholar.orgresearchgate.netpnas.org.
Research has also explored inhibitors for amidases from pathogenic organisms, such as Mycobacterium tuberculosis. Integrated in silico and experimental approaches have been used to identify potential inhibitors targeting M. tuberculosis amidases (Ami1-Ami4) csic.es. Virtual screening methods, followed by experimental validation techniques like differential scanning fluorimetry, have led to the identification of hit compounds with carbohydrazide (B1668358) and tetrazole cores csic.es.
Characterization of inhibitors involves determining their half maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit 50% of enzyme activity plos.orgsemanticscholar.orgresearchgate.netplos.org. For instance, 1-pentadecanyl-carbonyl pyrrolidine (B122466) was identified as a general amidase inhibitor with an IC₅₀ of 25.01±5.70 µM for NAAA activity plos.org. Further SAR studies led to the identification of compound 16, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine, with a significantly lower IC₅₀ of 2.12±0.41 µM against NAAA, characterizing it as a potent inhibitor plos.orgsemanticscholar.orgresearchgate.net.
Experimental techniques like mass spectrometry (MS) have been employed for the biochemical characterization of amidase inhibition, allowing for the identification of amino acid residues susceptible to irreversible inhibitors plos.org. Thermal-shift assays (TSA) have also been utilized as a high-throughput screening method to identify inhibitors by monitoring changes in protein melting temperature upon ligand binding nih.gov.
Mechanism of Inhibition (e.g., Active Site Binding, Non-Covalent Binding)
This compound inhibitors exert their effects through various mechanisms, including binding to the enzyme's active site, which prevents substrate access ontosight.ai. Inhibition can be reversible or irreversible, and can involve covalent or non-covalent interactions.
Many inhibitors are designed to bind to the active site, competing with the natural substrate ontosight.ai. For example, compound 16, a potent NAAA inhibitor, was characterized as a reversible and competitive inhibitor plos.orgnih.govsemanticscholar.orgresearchgate.net. Computational docking analysis and mutagenesis studies revealed that compound 16 interacts with specific residues flanking the catalytic pocket of NAAA, such as Asparagine 209 (Asn209), blocking substrate entry plos.orgsemanticscholar.org.
Structural studies, such as X-ray crystallography, provide detailed insights into the binding mode of inhibitors. The crystal structure of the this compound from Stenotrophomonas maltophilia in complex with the competitive inhibitor chymostatin (B1668925) revealed non-covalent binding of chymostatin to the enzyme's active site researchgate.netnih.govrcsb.org. Chymostatin, known to form acyl adducts with serine proteases, binds non-covalently to this amidase researchgate.netnih.govrcsb.org.
Some inhibitors form covalent adducts with catalytic residues in the active site. For cysteine amidases like NAAA, inhibitors can react with the catalytic cysteine residue guidetoimmunopharmacology.orgacs.org. For instance, ARN726 is reported to inhibit NAAA by covalently binding to its catalytic cysteine guidetoimmunopharmacology.org. The mechanism of inactivation of human NAAA by selected irreversible inhibitors has been investigated using kinetic studies and mass spectrometry plos.org.
The catalytic mechanism of amidases often involves a catalytic triad (B1167595) or dyad. For NAAA, a cysteine hydrolase, the mechanism involves Cys126 acting as a nucleophile to attack the substrate carbonyl carbon, potentially facilitated by nearby residues like Asp145 and Asn287 forming an oxyanion hole pnas.orgacs.org. Inhibitors can interfere with these catalytic steps by binding to the active site and preventing proper substrate positioning or nucleophilic attack nih.gov.
Structure-Activity Relationship (SAR) Studies for Inhibitor Design
Structure-Activity Relationship (SAR) studies are fundamental in the design and optimization of this compound inhibitors. These studies involve synthesizing a series of compounds with systematic structural modifications and evaluating their inhibitory potency to understand how chemical structure influences activity plos.orgnih.govsemanticscholar.orgresearchgate.net.
SAR studies on pyrrolidine amide derivatives as NAAA inhibitors have explored modifications to different regions of the molecule, including the lipophilic chain, the pyrrolidine head, and the linker plos.orgnih.govsemanticscholar.orgresearchgate.net. These studies have shown that small lipophilic substituents at specific positions can be preferable for optimal potency nih.gov. The nature of the linker connecting different parts of the molecule has also been found to influence both potency and selectivity towards other enzymes like fatty acid amide hydrolase (FAAH) nih.gov. Conformationally flexible linkers might increase potency but reduce selectivity, while restricted linkers might not enhance potency but improve selectivity nih.gov.
Systematic modifications based on a lead compound, such as 1-pentadecanyl-carbonyl pyrrolidine (compound 1), have led to the identification of more potent derivatives plos.orgsemanticscholar.orgresearchgate.net. For example, variations in the terminal phenyl group and linker chain of pyrrolidine amides have been explored to identify potent NAAA inhibitors nih.gov. These studies have successfully developed low micromolar potent NAAA inhibitors nih.gov.
Computational methods, such as molecular docking and simulations, complement experimental SAR studies by providing insights into the binding interactions between inhibitors and the enzyme's active site at a molecular level plos.orgsemanticscholar.orgcsic.esacs.org. This information guides the rational design of new inhibitors with improved potency and selectivity.
The identification of specific residues involved in inhibitor binding through SAR and structural studies helps in designing compounds with enhanced affinity and specificity for the target amidase plos.orgsemanticscholar.orgcsic.es.
Biological Roles and Regulatory Mechanisms of Peptide Amidase
Role in Cellular Peptide Metabolism and Degradation
Peptide amidases are enzymes that catalyze the hydrolysis of amide bonds, playing a crucial role in various biological processes, including the breakdown of peptides. ontosight.aiwikipedia.org In the context of cellular peptide metabolism, these enzymes are involved in the degradation of muropeptides, which are components of the bacterial cell wall. uniprot.org For instance, the murein peptide amidase A (MpaA) in Escherichia coli is involved in the degradation of the murein tripeptide L-alanyl-gamma-D-glutamyl-meso-diaminopimelic acid. uniprot.org This process is a part of the broader peptidoglycan (PG) turnover, which leads to the excision and catabolism of muropeptides. frontiersin.org The action of amidases can shape the chemical composition of the released molecules by, for example, releasing free peptides that can act as signaling molecules. frontiersin.org
Peptide amidases also participate in several metabolic pathways, including the urea (B33335) cycle and the metabolism of amino groups, phenylalanine, and tryptophan. wikipedia.org Furthermore, peptide:N-glycanase (PNGase), a type of amidase, is essential for clearing misfolded glycoproteins through a process called ER-associated degradation (ERAD). nih.gov
Regulation of Amidase Activity in Bacterial Systems
The activity of peptide amidases in bacteria is tightly regulated to prevent uncontrolled degradation of the peptidoglycan layer, which could lead to cell lysis. pnas.org This regulation occurs through various mechanisms, including the involvement of activator proteins and conformational changes in the amidase enzymes themselves.
Involvement in Peptidoglycan Turnover and Cell Wall Homeostasis
Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and determining cell shape. harvard.edu Amidases are key players in the turnover and remodeling of peptidoglycan, a process essential for cell growth, division, and maintenance of cell wall homeostasis. nih.govportlandpress.comoup.com Specifically, N-acetylmuramoyl-L-alanine amidases cleave the amide bond between N-acetylmuramic acid and L-alanine in peptidoglycan, a critical step in bacterial cell division. asm.org During cell division, peptidoglycan at the septum is often cleared of peptide stems by the action of periplasmic amidases. pnas.org This degradation creates space for the insertion of new cell wall material. annualreviews.org
In Escherichia coli, the amidases AmiA, AmiB, and AmiC are essential for the separation of daughter cells after division. plos.orgembopress.org Similarly, in Neisseria gonorrhoeae, the amidase AmiC is involved in cell separation and the release of peptidoglycan fragments. nih.gov In Staphylococcus aureus, an amidase that trims peptides from uncrosslinked peptidoglycan has been shown to regulate cell growth and division by controlling the density of peptidoglycan assembly sites. researchgate.netbiorxiv.org
Regulation by Activator Proteins (e.g., EnvC, ActH, NlpD)
The activity of many bacterial amidases is controlled by specific activator proteins. embopress.orgpnas.org In many Gram-negative bacteria, the amidases AmiA, AmiB, and AmiC are activated by binding to regulators such as EnvC, NlpD, and ActS. osti.gov
EnvC: This protein is a potent and specific activator of the amidases AmiA and AmiB in E. coli. annualreviews.orgembopress.org The activation of AmiA and AmiB by EnvC is, in turn, controlled by the FtsEX complex, an ABC transporter. plos.orgpnas.org ATP binding and hydrolysis by FtsEX drive conformational changes in EnvC, which then activates the amidases. plos.orgbiorxiv.org
NlpD: NlpD is another activator protein that specifically enhances the activity of the amidase AmiC. annualreviews.orgembopress.org The NlpD-AmiC pathway becomes critical for cell separation when the EnvC-AmiA/AmiB pathway is compromised. plos.org
ActH: In Staphylococcus aureus, the amidase LytH is activated by a polytopic membrane protein called ActH. nih.govnih.gov ActH is structurally distinct from EnvC and NlpD and represents a different class of amidase regulators. nih.gov
These activator proteins often contain a LytM domain and function by directly interacting with their cognate amidases, leading to a significant enhancement of their hydrolytic activity. embopress.org
Autoinhibition and Conformational Changes in Amidase Activation
Many peptidoglycan amidases exist in an autoinhibited state to prevent unwanted enzymatic activity. pnas.orgpnas.org Structural studies of amidases like AmiB and AmiC have revealed that their active sites are blocked by an internal autoinhibitory α-helix. nih.govpnas.org This helix physically obstructs the catalytic center, preventing the enzyme from binding to its peptidoglycan substrate. pnas.orgbiorxiv.org
Activation of these amidases requires a significant conformational change that displaces this autoinhibitory helix. pnas.orgbiorxiv.org This change is induced by the binding of an activator protein, such as EnvC, to a specific site on the amidase. biorxiv.orgresearchgate.net The interaction between the activator and the amidase triggers the release of the inhibitory helix, exposing the active site and allowing the enzyme to cleave the peptidoglycan. biorxiv.orgresearchgate.net This mechanism ensures that amidase activity is tightly controlled and occurs only at the appropriate time and place, such as the division septum. nih.gov
The activators themselves can also be subject to autoinhibition. pnas.orgbiorxiv.org For example, EnvC has a "restraining arm" that blocks its amidase-binding groove. pnas.orgbiorxiv.org The FtsEX complex is thought to relieve this autoinhibition in an ATP-dependent manner, allowing EnvC to bind and activate the amidases. biorxiv.orgresearchgate.net
Linkage to Bacterial Cell Division Processes
The regulation of peptide amidases is intricately linked to the bacterial cell division machinery. asm.orgplos.org The hydrolysis of the septal peptidoglycan is a crucial final step in cell division, allowing for the separation of daughter cells. plos.org Amidases, along with their activators, are key components of the "divisome," the protein complex that mediates cytokinesis. asm.org
In E. coli, the FtsEX-EnvC system, which regulates AmiA and AmiB, is recruited to the Z-ring at the division site early in the process. pnas.orgbiorxiv.org This localization ensures that amidase activity is spatially confined to the septum. embopress.org The activation of these amidases by the FtsEX-EnvC complex is driven by ATP hydrolysis, linking the energy status of the cell to the process of cell separation. plos.orgnih.gov Similarly, NlpD, the activator of AmiC, also localizes to the division site. biorxiv.org The coordinated action of these amidase systems ensures the timely and efficient cleavage of the septal peptidoglycan, completing the process of cell division. plos.orgembopress.org
Biotechnological and Industrial Applications of Peptide Amidase
Enzymatic Peptide Synthesis and Modification
Peptide amidase plays a crucial role in modern chemoenzymatic peptide synthesis (CEPS), offering mild and highly selective methods for peptide modification that can circumvent the need for complex protection and deprotection steps often associated with traditional chemical synthesis. acs.orgnih.gov
C-terminal Deamidation for Peptide Deprotection
One of the key applications of this compound is the selective removal of a C-terminal amide group from a protected peptide. This deamidation step is a critical part of the deprotection process in peptide synthesis. researchgate.net The enzyme specifically targets the C-terminal amide bond without affecting internal peptide bonds or the amide groups in the side chains of amino acids like asparagine and glutamine. researchgate.netresearchgate.net This high degree of selectivity under mild conditions prevents unwanted side reactions and racemization, which can be a significant issue in chemical deprotection methods. nih.govthermofisher.com The substrate scope of this compound is broad, accommodating a wide variety of protected or unprotected peptide amides, with the chain length and amino acid composition having minimal impact on the enzyme's efficiency. researchgate.net
C-terminal Functionalization and Amidation of Peptides
Beyond deamidation, this compound is a powerful catalyst for the C-terminal functionalization of peptides. This includes the direct amidation of a peptide's C-terminal carboxyl group, a modification that is often crucial for the biological activity of many peptide hormones and neuropeptides. researchgate.netnih.gov By employing this compound, this transformation can be achieved in a single enzymatic step, condensing the peptide with an ammonium (B1175870) source. researchgate.net
Furthermore, engineered variants of this compound have expanded the scope of C-terminal modifications. acs.org Computationally designed and stabilized versions of the enzyme can catalyze reactions in organic solvents, enabling the modification of peptide-free acids with high product yields. acs.orgacs.org These engineered enzymes can facilitate the introduction of various small nucleophiles, such as methylamine (B109427) and hydroxylamine (B1172632), at the C-terminus. acs.org Structure-guided mutagenesis has even led to the development of this compound variants that can accommodate and introduce larger functional groups, further broadening its synthetic utility. acs.orgacs.org A notable development is the use of this compound for the synthesis of C-terminal peptide hydrazides from peptide amides in aqueous solutions, which can then be used as key intermediates in further peptide ligation reactions. uva.nluva.nl
Chemoenzymatic Peptide Synthesis Strategies
This compound is an integral component of various chemoenzymatic peptide synthesis (CEPS) strategies. ru.nl These hybrid approaches combine the advantages of both chemical and enzymatic methods to create more efficient and greener routes for the synthesis of long peptides and proteins. uva.nl In one such strategy, a multi-enzyme platform has been developed where this compound is used to generate a peptide hydrazide from a peptide amide produced via solid-phase peptide synthesis (SPPS). eurekalert.org This hydrazide is then converted into a peptide ester, which serves as a substrate for another enzyme, Peptiligase, for traceless peptide ligation. eurekalert.org This cascade of enzymatic reactions allows for the sequence-independent assembly of native peptides with high flexibility. eurekalert.org The integration of this compound into these multi-enzyme systems highlights its importance in bridging chemical and biological synthesis methods, enabling the production of complex peptides that would be challenging to produce by either method alone. eurekalert.orgresearchgate.net
Enantioselective Resolution of Racemic Compounds
The high stereoselectivity of this compound makes it an excellent biocatalyst for the enantioselective resolution of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries for the production of single-enantiomer compounds.
Production of Optically Pure Alpha-Amino Acids
This compound is employed in the kinetic resolution of racemic mixtures of amino acid amides to produce enantiomerically pure α-amino acids. mdpi.comnih.gov The enzyme selectively hydrolyzes one enantiomer (typically the L-enantiomer) of the amino acid amide to the corresponding amino acid, leaving the other enantiomer (the D-enantiomer) unreacted. researchgate.netnih.gov This process allows for the separation of the two enantiomers. For example, peptide amidases from Citrus sinensis and Stenotrophomonas maltophilia have been used for the enzymatic resolution of racemic N-acetyl amino acid amides, yielding N-acetyl-L-amino acids with an optical purity of ≥99% at complete conversion. researchgate.net Similarly, an L-selective amidase from Ochrobactrum anthropi has demonstrated high enantioselectivity for a broad range of α-hydrogen- and α,α-disubstituted α-amino acid amides, producing L-amino acids with an enantiomeric excess of over 99%. nih.gov
Application in the "Amidase Process" for Industrial Production
The "Amidase Process" is an industrial-scale biotechnological method for producing optically pure amino acids. mdpi.com This process often involves the kinetic resolution of a racemic mixture of amino acid amides using a stereoselective amidase. frontiersin.org For instance, a process utilizing an L-specific amidase from Pseudomonas putida has been developed for the synthesis of various natural and synthetic L- and D-α-H-amino acids. researchgate.net
To improve the efficiency of this process and achieve theoretical yields of 100%, the amidase is often used in conjunction with a racemase. frontiersin.org The amidase selectively hydrolyzes one enantiomer, and the racemase, such as α-amino-ε-caprolactam racemase (ACLR), converts the remaining, non-hydrolyzed enantiomer back into the racemic mixture. frontiersin.org This dynamic kinetic resolution (DKR) allows for the complete conversion of the starting racemic amide into a single, desired enantiomer of the amino acid. For example, the combination of an L-amino acid amidase from Brevundimonas diminuta with a mutated ACLR in E. coli has been used for the efficient production of various enantio-enriched (S)-phenylalanine derivatives with high yields and enantiomeric excess. frontiersin.org
Bioremediation and Biodegradation Applications
Peptide amidases are gaining attention for their potential role in environmental applications, specifically in the breakdown of certain pollutants. researchgate.net Their ability to hydrolyze amide bonds makes them suitable candidates for bioremediation and biodegradation processes.
Degradation of Amide-Containing Environmental Pollutants
Recent research has highlighted the potential of amidases in breaking down toxic amide compounds found in various environmental pollutants, including those from polymers, insecticides, and food products. researchgate.net This capability opens up possibilities for using these enzymes to clean up contaminated soil and water. researchgate.net For instance, the enzyme amidase (CmeH) or amide hydrolase (DamH) is involved in the transformation of 2,6-diethylaniline (B152787) (DEA), which is then further broken down into catechol and funneled into the tricarboxylic acid (TCA) cycle. frontiersin.org
Amidase signature (AS) enzymes, a family to which some peptide amidases belong, are noted for their ability to act on a wide range of substrates, including micropollutants. acs.orgresearchgate.net Studies have shown that AS enzymes can hydrolyze various amide-containing compounds, with a preference for those with smaller amide carbonyl group substituents. acs.org However, they have also been observed to act on larger molecules, indicating a broad substrate acceptance. acs.org
Enzymatic Hydrolysis of Polyamides
The enzymatic degradation of polyamides, such as Nylon, is an area of growing research interest for sustainable recycling. rsc.org While finding enzymes that can effectively break down high-molecular-weight polyamides remains a challenge, certain enzymes, including proteases, cutinases, and amidases, have shown some ability to degrade low-molecular-weight polyamides. rsc.orgmdpi.com This hydrolysis primarily occurs on the surface of the polyamide, leading to increased hydrophilicity. mdpi.com
Specifically, amidases from sources like Nocardia farcinica and Beauveria brongniartii have been studied for their capacity to hydrolyze polyamide oligomers and fibers. researchgate.net One study compared the effectiveness of an amidase (amano acylase) and a protease (trypsin) in modifying polyamide fabric, finding that the amidase released a significantly larger number of amino groups, indicating more effective cleavage of amide bonds. researchgate.net The enzymatic hydrolysis of polyamides offers a greener alternative to chemical recycling by operating under milder conditions and potentially offering greater product selectivity. rsc.org
Enzyme Immobilization for Enhanced Biocatalysis
Immobilizing enzymes on solid supports is a widely used technique to enhance their stability and reusability, which is crucial for industrial applications. mdpi.com This process transforms the enzyme from a soluble, homogeneous catalyst to a solid, heterogeneous one, simplifying its separation from the reaction mixture and leading to purer products. mdpi.com
Methods for this compound Immobilization on Solid Supports
Several methods are available for immobilizing enzymes like this compound, each with its own set of advantages and disadvantages. patsnap.com The primary techniques include:
Adsorption: This simple and cost-effective method involves the physical attachment of enzymes to the surface of a support through weak interactions like van der Waals forces, hydrogen bonds, or ionic interactions. patsnap.com A significant drawback is the potential for the enzyme to leach from the support over time. patsnap.com
Covalent Bonding: This method forms strong, stable bonds between the enzyme and the support, minimizing leaching. patsnap.comunipd.it However, it can sometimes alter the enzyme's structure, leading to a loss of activity. patsnap.com Common strategies involve creating amide or imine linkages between the functional groups on the enzyme and the support. unipd.it
Entrapment/Encapsulation: This technique involves enclosing the enzyme within a polymer matrix or gel. patsnap.com It protects the enzyme from harsh environmental conditions, but can create diffusion barriers for the substrate and product. patsnap.comresearchgate.net
Cross-linking: This method uses bifunctional or multifunctional reagents to create chemical bonds between enzyme molecules, forming an insoluble aggregate. mdpi.com
The choice of support material is also critical and can range from natural polymers and inorganic materials to synthetic polymers and hybrid composites. mdpi.com
Impact of Immobilization on Enzyme Activity Recovery and Stability
The primary goal of immobilization is to improve an enzyme's stability and allow for its reuse over multiple catalytic cycles. mdpi.com A successful immobilization strategy can lead to several benefits:
Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by changes in pH, temperature, or the presence of inhibitors. unipd.it For example, immobilized penicillin amidase has shown stability over a wide pH range (3-6) for at least 32 days in a potassium phosphate (B84403) buffer. researchgate.net
Improved Reusability: The attachment to a solid support allows for easy recovery of the enzyme from the reaction mixture, enabling its use in multiple batches. mdpi.com
Increased Activity: In some cases, immobilization can lead to higher specific activity compared to the free enzyme. nih.gov This can be due to a more favorable enzyme conformation or a higher local concentration of the substrate.
However, the immobilization process itself can sometimes lead to a decrease in the enzyme's initial activity. patsnap.com The percentage of activity recovered after immobilization is a key parameter in evaluating the effectiveness of the method. For instance, studies on immobilized lipases have shown that while immobilization can lead to higher ester yields due to increased stability and specificity, the initial activity coupling yield can vary significantly depending on the immobilization method and conditions. researchgate.netresearchgate.net
Peptide-Guided Immobilization Strategies
A more advanced and targeted approach to enzyme immobilization involves the use of peptides as guides or anchors. nih.govmdpi.com This strategy leverages the specific binding affinity of short peptide sequences to both the enzyme and the solid support, offering several advantages:
Controlled Orientation: Peptide-guided immobilization can control the orientation of the enzyme on the support surface, ensuring that the active site remains accessible to the substrate. nih.govplos.org This precise positioning can lead to optimized enzyme activity. nih.govplos.org
Enhanced Stability and Activity: By creating a favorable microenvironment, peptide-modified surfaces can improve both the specific activity and stability of the immobilized enzyme compared to conventional methods. nih.govplos.org Research has shown that enzymes immobilized on peptide-modified surfaces can retain a significantly higher percentage of their original activity after storage compared to other methods. nih.gov
Modular Assembly: This technique allows for the creation of multi-enzyme systems where different enzymes can be immobilized on the same support in a controlled and spatially organized manner. nih.gov This is particularly useful for creating enzyme cascades for multi-step reactions. nih.gov
Peptides for this purpose can be selected from high-density arrays and their sequences can be further optimized to enhance their affinity and the activity of the bound enzyme. nih.gov The peptides are then covalently attached to the support surface to capture the target enzyme. nih.govplos.org This method holds promise for the development of highly efficient and stable biocatalytic systems for a wide range of applications. nih.govmdpi.complos.org
Advanced Research Methodologies in Peptide Amidase Studies
Enzyme Purification Techniques
Purification of peptide amidases from biological sources or recombinant expression systems is a critical initial step for detailed biochemical and structural studies. A variety of techniques are employed, often in combination, to achieve high levels of purity while preserving enzyme activity.
Traditional purification procedures leverage the physicochemical properties of the enzyme, such as solubility, charge, and size. Selective precipitation methods, including ammonium (B1175870) sulfate (B86663) precipitation, can be used in the initial stages to concentrate the enzyme and remove bulk contaminants. researchgate.netwur.nl
Chromatographic methods are central to peptide amidase purification. These include:
Ion Exchange Chromatography: Separates proteins based on their net charge, utilizing their interaction with charged stationary phases. This is a powerful method for both capture and high-resolution separation. wur.nlgoogle.comgoogle.com
Size Exclusion Chromatography: Separates proteins based on their hydrodynamic volume. This is useful for removing aggregates and separating proteins of significantly different molecular weights. google.com
Affinity Chromatography: Exploits the specific binding affinity of the enzyme for a ligand immobilized on a stationary phase. This can include substrate analogs, inhibitors, or antibodies. Immunoadsorbent columns prepared by coupling high-affinity monoclonal antibodies to a matrix have been successfully used for single-step purification of peptide amidases, allowing for the purification of large amounts of enzyme. nih.gov Immobilized metal-ion affinity chromatography (IMAC) is effective for purifying recombinant peptide amidases tagged with poly-histidine sequences. researchgate.net
Multi-step purification protocols are common. For instance, N-acetylmuramyl-L-alanine amidase from human plasma was purified using a three-step column chromatography procedure, followed by immunoadsorbent chromatography. nih.gov Another example involved a two-step procedure using column chromatography and ammonium sulfate fractionation to purify amidase from Rhodococcus rhodochrous. pnas.org Fast Protein Liquid Chromatography (FPLC) systems are often employed for automated and high-resolution chromatographic separations. google.compnas.org
Assessment of purity during the process is typically performed using techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins based on size. researchgate.netnih.govpnas.org Two-dimensional electrophoresis can reveal the presence of multiple isomeric forms of the enzyme. nih.gov
Spectroscopic and Chromatographic Methods for Activity Assays
Accurate and sensitive methods are essential for measuring this compound activity, determining kinetic parameters, and screening for modulators. Both spectroscopic and chromatographic techniques are widely used.
Spectroscopic Methods: These methods often rely on detecting a change in absorbance or fluorescence upon substrate hydrolysis.
Colorimetric Assays: These involve substrates that release a chromogenic product upon cleavage by the amidase. The increase in color intensity is measured spectrophotometrically. For example, a colorimetric method has been used for N-acetylmuramyl-L-alanine amidase activity determination using high molecular weight peptidoglycan as a substrate. nih.gov Another approach involves coupling the amidase reaction with an auxiliary enzyme and detecting a colored product. nih.gov
Fluorometric Assays: These utilize substrates linked to a fluorophore, where the fluorescence properties change significantly upon hydrolysis. This can involve the release of a highly fluorescent molecule from a quenched substrate or a change in excitation or emission spectra. acs.orgnih.govmdpi.comunimi.itrsc.org For instance, 4-methylcoumaryl-7-amide (MC-amide) peptide substrates release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (MC-amine) upon enzymatic hydrolysis, which can be detected fluorometrically or photometrically. nih.gov Fluorometric assays offer high sensitivity and are well-suited for continuous monitoring of enzyme activity. mdpi.comunimi.it
Chromatographic Methods: These methods separate the substrate and product(s) of the enzymatic reaction, allowing for quantification based on peak areas.
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for analyzing this compound activity. HPLC can separate various peptidoglycan products resulting from amidase activity, allowing for the determination of substrate specificity. nih.govresearchgate.net RP-HPLC (Reversed-Phase HPLC) is commonly used to separate reaction products like arachidonic acid released from anandamide (B1667382) hydrolysis by anandamide amidase. nih.gov HPLC coupled with UV detection is a standard method for quantifying substrates and products. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with MS provides high sensitivity and specificity for identifying and quantifying reaction products, particularly in complex mixtures. LC-MS analysis can be used to determine the products of amidase digestion of peptidoglycans. nih.gov
Activity assays are used to determine kinetic parameters such as Km and Vmax, as well as to assess the potency of inhibitors (e.g., IC50 values). nih.govebi.ac.uk
High-Throughput Screening for Substrate and Inhibitor Discovery
High-throughput screening (HTS) plays a crucial role in identifying novel substrates and inhibitors of peptide amidases, which is essential for understanding their biological roles and developing potential therapeutic agents. ontosight.airesearchgate.net HTS methods enable the rapid analysis of large libraries of compounds or enzyme variants. unimi.itresearchgate.netacs.orgmdpi.com
Several HTS formats have been developed for amidase activity. These often rely on detectable signals generated upon substrate cleavage.
Spectrophotometric and Fluorometric Assays: As discussed in the previous section, chromogenic and fluorogenic substrates are widely adapted for HTS in microtiter plate formats. acs.orgunimi.itresearchgate.netacs.org The release of a colored or fluorescent product is measured, allowing for the rapid assessment of enzyme activity or inhibition in numerous samples simultaneously. acs.orgunimi.itresearchgate.net For example, an assay detecting amines released from amide hydrolysis by coupling with a fluorescent dye (NBD-Cl) has been developed for HTS of amidase activity. acs.orgresearchgate.net
Growth-Based Selection Assays: These assays link amidase activity to the growth of a host organism, often bacteria. researchgate.net For instance, an ultra-high throughput growth selection assay based on the production of p-aminobenzoic acid (PABA), a folate precursor, has been developed to identify amidase activity. researchgate.net This method allows screening of millions of enzyme variants on a single agar (B569324) plate. researchgate.net
Fluorescence-Activated Cell Sorting (FACS)-Based Assays: Flow cytometry can be used for ultrahigh-throughput screening of amidase activity in whole cells. acs.orgmdpi.com These assays often involve coumarin-derived amide substrates where hydrolysis leads to a fluorescent product that is retained within the cell, allowing sorting of cells with high amidase activity. acs.orgmdpi.com
HTS is particularly valuable for discovering this compound inhibitors. Libraries of small molecule compounds and peptides can be screened to identify those that block enzyme activity. ontosight.ai Identified inhibitors can then be further characterized for their mechanism of action and potential therapeutic applications. ontosight.aiebi.ac.uk
Proteomic and Metabolomic Approaches in Elucidating Amidase Function
Proteomic and metabolomic approaches provide global perspectives on the role of peptide amidases within biological systems.
Proteomic Approaches: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions.
Differential Proteome Profiling: Comparing the proteome of cells or tissues under different conditions (e.g., with and without amidase activity, or in response to specific stimuli) can reveal changes in protein expression related to amidase function. Comparative proteomic approaches have been used to identify bacterial amidases involved in the biodegradation of pesticides, showing differential expression of amidase proteins in response to pesticide exposure. mdpi.com
Activity-Based Protein Profiling (ABPP): ABPP utilizes active site-directed probes to profile enzyme activities directly within complex proteomes. pnas.org While not exclusively for amidases, this technique can be adapted to study the active state of amidases and identify enzymes with specific activity profiles. pnas.org
Mass Spectrometry-Based Proteomics: Mass spectrometry is a core technology in proteomics, used for protein identification and quantification. creative-proteomics.comacs.org It can be used to analyze peptide fragments generated from protein digestion (bottom-up proteomics) or intact proteins (top-down proteomics) to gain insights into protein abundance and modifications. acs.org Mass spectrometry can also be used to confirm the presence and identity of purified amidases and analyze peptides containing active site residues. pnas.orgnih.gov
Metabolomic Approaches: Metabolomics involves the comprehensive analysis of metabolites within a biological system. Changes in metabolite profiles can provide insights into the metabolic pathways influenced by amidase activity.
Metabolic Profiling: Analyzing the levels of substrates and products of amidase reactions, as well as related metabolites, can help elucidate the metabolic roles of specific amidases. For example, metabolic profiling combined with comparative proteomics has been used to understand the degradation pathways of pesticides mediated by bacterial amidases. mdpi.com
HPLC and LC-MS in Metabolomics: Chromatographic techniques like HPLC and LC-MS are essential for separating and identifying metabolites in complex biological samples, enabling the analysis of metabolic changes associated with altered amidase activity. researchgate.netnih.govnih.gov
By integrating proteomic and metabolomic data, researchers can gain a more complete understanding of how peptide amidases function within cellular networks, their impact on metabolic pathways, and their involvement in various physiological and pathological processes. mdpi.com
Future Directions and Emerging Challenges in Peptide Amidase Research
Elucidation of Undefined Physiological Functions Across Diverse Organisms
Amidases, including peptide amidases, are widespread across prokaryotes and eukaryotes, participating in a variety of biological roles. nih.govebi.ac.uk While some functions are established, such as the involvement of certain amidases in the biosynthesis of plant hormones like indoleacetic acid or the inactivation of fatty acid amides as signaling molecules, the full spectrum of physiological roles for many peptide amidases across diverse organisms remains to be elucidated. nih.govnih.gov
For instance, peptidoglycan amidases play a critical role in bacterial cell division by hydrolyzing the amide bond between the sugar and the peptide cross-link in peptidoglycan. pnas.orgoup.com Understanding the specific amidases involved and their regulatory mechanisms in different bacterial species is an ongoing area of research. Similarly, in plants, members of the amidase signature (AS) superfamily, which includes peptide amidase (PAM), have diverse roles in growth processes and stress responses, but the precise functions of many AS members are still being investigated. nih.gov Future research will likely focus on using genetic, biochemical, and cell biological approaches to identify the endogenous substrates and pathways influenced by specific peptide amidases in various organisms, including their potential roles in development, signaling, and defense mechanisms.
Discovery and Characterization of Novel Peptide Amidases with Tailored Specificities
The diverse applications of peptide amidases necessitate the discovery and characterization of novel enzymes with a wide range of substrate specificities and catalytic properties. While some peptide amidases, like the one from Stenotrophomonas maltophilia, are known for their selective hydrolysis of the C-terminal amide bond in peptide amides, there is a continuous need for enzymes that can act on different peptide sequences, lengths, and modifications. rcsb.org
Research is ongoing to identify novel amidases from various sources, including microorganisms from diverse environments. mdpi.com High-throughput screening methods and activity-based probes are being developed and utilized to discover enzymes with desired activities. acs.org Characterization of these novel amidases involves determining their substrate profiles, catalytic mechanisms, and structural features to understand the basis of their specificity. For example, studies have characterized novel bacterial N-glycanases (a type of peptide-N4-(N-acetyl-β-glucosaminyl) asparagine amidase) with specific pH optima and substrate ranges, highlighting the diversity within the amidase family. nih.govnih.gov Future efforts will focus on expanding enzyme discovery platforms and developing rapid and sensitive assays to identify amidases with tailored specificities for both hydrolytic and potential synthetic applications.
Advanced Protein Engineering for Robustness and Expanded Substrate Scope
A key challenge in utilizing enzymes like peptide amidases in industrial and biotechnological processes is their stability and activity under non-physiological conditions, such as high temperatures, organic solvents, or extreme pH values. acs.orgacs.org Advanced protein engineering techniques are crucial for improving the robustness of peptide amidases and expanding their substrate scope.
Strategies such as directed evolution and rational design, often guided by structural information, are employed to create enzyme variants with enhanced stability and altered substrate preferences. acs.orgacs.orgfrontiersin.org For instance, computational protein engineering has been used to develop this compound variants with significantly improved thermostability and compatibility with organic solvents, enabling their use in reactions that are not feasible in aqueous environments. acs.orgacs.org This includes the modification of peptide C-termini with various nucleophiles. acs.org Expanding the substrate scope involves engineering the enzyme's active site and surrounding regions to accommodate a wider range of peptide sequences and functional groups. acs.orgacs.org Future research will continue to leverage sophisticated protein engineering approaches to develop highly robust and versatile peptide amidases for diverse applications.
An example of protein engineering success is the development of a this compound variant with enhanced stability and activity in nonaqueous conditions, achieved through computational design and mutagenesis. acs.orgacs.org
| Engineering Strategy | Target Property | Example Outcome | Reference |
| Computational Design & Mutagenesis | Thermostability, Solvent Compatibility | Increased thermostability (ΔTm = 23 °C), compatibility with organic solvents | acs.orgacs.org |
| Structure-Guided Mutagenesis | Expanded Substrate Scope | Accommodation of bulkier functional groups at the C-terminus | acs.orgacs.org |
Integration of Computational and Experimental Approaches for Rational Design
The rational design of peptide amidases with desired properties requires a deep understanding of enzyme structure-function relationships. Integrating computational and experimental approaches is becoming increasingly important in this regard. mdpi.comnih.govrsc.org
Computational methods, such as molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) calculations, and machine learning algorithms, can provide insights into enzyme catalytic mechanisms, substrate binding modes, and the effects of mutations on enzyme stability and activity. mdpi.comnih.govrsc.org These computational predictions can then guide experimental efforts in enzyme engineering and characterization. For example, computational library design has been used to identify stabilizing mutations in this compound. acs.org Conversely, experimental data from enzyme kinetics, structural biology (e.g., X-ray crystallography), and high-throughput screening can be used to validate computational models and refine design strategies. rcsb.orgnih.govrsc.org Future research will focus on developing more sophisticated computational tools and integrating them seamlessly with experimental workflows to enable the rational design of peptide amidases with unprecedented control over their properties.
Computational approaches have been successfully applied to redesign enzymes, including enhancing the amidase activity of a promiscuous esterase by transferring electrostatic features from a non-homologous amidase, demonstrating the potential of this integrated approach. nih.govrsc.org
Expanding the Biotechnological Spectrum of this compound Applications
Peptide amidases hold significant potential for a wide range of biotechnological applications beyond their natural physiological roles. Research is actively exploring new avenues for their utilization.
One key area is the enzymatic synthesis of peptides and modified peptides. While peptide amidases naturally catalyze hydrolysis, under controlled conditions, some can also catalyze the reverse reaction (synthesis) or transamidation, allowing for the formation of peptide bonds or the modification of peptide C-termini. acs.orgacs.org This is particularly interesting for the synthesis of therapeutic peptides or peptide conjugates with improved properties. acs.orgacs.orgmdpi.com
Another area is the use of peptide amidases in the degradation of peptide-based materials or pollutants. Amidases are being explored for their potential in biodegrading synthetic polymers containing amide bonds, such as polyurethanes and polyamides. acs.org
Furthermore, peptide amidases can be valuable tools in protein engineering and bioconjugation strategies, enabling selective modification of protein C-termini. researchgate.net
Future research will likely see an expansion of this compound applications in areas such as:
Enzymatic peptide synthesis: Developing efficient and regioselective enzymatic methods for synthesizing complex peptides and peptide libraries.
Biocatalysis for fine chemical synthesis: Utilizing peptide amidases for the synthesis of chiral amino acids and other valuable chemicals. researchgate.net
Bioremediation: Applying amidases for the degradation of amide-containing environmental pollutants. acs.orgresearchgate.net
Development of peptide-drug conjugates: Employing peptide amidases or engineered variants for the controlled release of drugs from peptide carriers. mdpi.comnih.gov
The development of robust and specific peptide amidases through protein engineering and the integration of computational and experimental approaches will be critical for realizing the full biotechnological potential of these versatile enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
